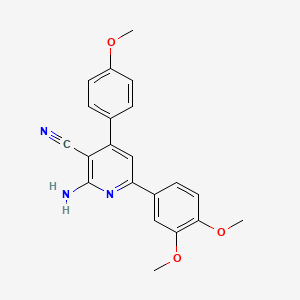
2-Amino-6-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)nicotinonitrile is a useful research compound. Its molecular formula is C21H19N3O3 and its molecular weight is 361.401. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Amino-6-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)nicotinonitrile is a compound of interest due to its potential biological activities, particularly in the field of cancer research and pharmacology. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent studies.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. Characterization methods such as Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry are employed to confirm the structure and purity of the compound.
Biological Activity Overview
The biological activity of this compound has been evaluated through various in vitro and in vivo studies, focusing primarily on its cytotoxic effects against cancer cell lines.
Cytotoxic Activity
Research indicates that this compound exhibits significant cytotoxicity against several human cancer cell lines. The following table summarizes its cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 0.48 | Induction of apoptosis via caspase activation |
| MCF-7 (Breast) | 0.55 | Inhibition of tubulin polymerization |
| A549 (Lung) | 0.54 | Cell cycle arrest at G2/M phase |
| HepG2 (Liver) | 0.62 | Disruption of microtubule dynamics |
These results suggest that the compound may interfere with critical cellular processes such as apoptosis and cell division, making it a candidate for further development as an anticancer agent.
The mechanisms underlying the biological activity of this compound include:
- Apoptosis Induction : The compound triggers programmed cell death in cancer cells through the activation of caspases, which are essential enzymes in the apoptosis pathway.
- Tubulin Interaction : It has been shown to inhibit tubulin polymerization, leading to disrupted microtubule dynamics crucial for mitosis.
- Cell Cycle Arrest : The compound causes cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
Toxicity Studies
Toxicological evaluations have indicated that this compound has a low acute toxicity profile. In studies conducted on rat models:
- LD50 : Approximately 2.8–2.9 mol/kg, indicating a relatively safe profile for further research.
- Mutagenicity Tests : Ames tests have shown no mutagenic effects on microbial DNA, suggesting a favorable safety profile for potential therapeutic applications.
Case Studies
Several case studies have highlighted the efficacy of this compound in specific cancer types:
- Lung Cancer (A549) : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls.
- Breast Cancer (MCF-7) : In vitro assays revealed that cells treated with varying concentrations exhibited dose-dependent responses with significant apoptosis markers observed.
- Cervical Cancer (HeLa) : The compound was effective in inducing cell death through caspase activation pathways, showcasing its potential as a therapeutic agent.
Propiedades
IUPAC Name |
2-amino-6-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-25-15-7-4-13(5-8-15)16-11-18(24-21(23)17(16)12-22)14-6-9-19(26-2)20(10-14)27-3/h4-11H,1-3H3,(H2,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCXLQKVPZZXNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)N)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













